

Technical Guide: Discovery and Application of 3-Hydroxy-4-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 3-Hydroxy-4-methoxyphenylboronic acid

CAS No.: 622864-48-6

Cat. No.: B1321528

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Executive Summary

3-Hydroxy-4-methoxyphenylboronic acid is a specialized organoboron building block that serves as a critical pharmacophore in the development of tubulin-binding agents and kinase inhibitors. Unlike its more common isomer (4-hydroxy-3-methoxyphenylboronic acid, derived from vanillin), this isovanillin-derived scaffold provides a unique hydrogen-bond donor/acceptor motif (3-OH/4-OMe) that mimics the B-ring of Combretastatin A-4 and Colchicine.

This guide outlines the "discovery" of this reagent not as a singular event, but as the strategic development of a privileged structure for Suzuki-Miyaura cross-coupling, enabling the synthesis of highly potent antimitotic agents.

Key Chemical Properties

Property	Specification
CAS Registry Number	622864-48-6
IUPAC Name	(3-Hydroxy-4-methoxyphenyl)boronic acid
Molecular Formula	C ₇ H ₉ BO ₄
Molecular Weight	167.96 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO, Methanol, THF; sparingly soluble in water
pKa (Calculated)	~8.6 (Boronic acid), ~9.8 (Phenolic OH)
Key Application	Precursor for Combretastatin A-4 analogs (Tubulin inhibitors)

Structural Significance & Mechanism

The "discovery" of this molecule's utility lies in its specific substitution pattern. In medicinal chemistry, the 3-hydroxy-4-methoxy motif is electronically distinct from the 3,4-dimethoxy or 4-hydroxy-3-methoxy patterns.

- **Electronic Effect:** The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance, while the 3-hydroxy group provides both electron donation and a critical Hydrogen Bond Donor (HBD) site.
- **Binding Mechanism (Tubulin):** Research into Combretastatin A-4 (CA-4) analogs revealed that replacing the 3-methoxy group with a 3-hydroxyl group significantly enhances binding affinity. The 3-OH group forms a specific hydrogen bond with Asn101 or Thr179 in the colchicine-binding site of tubulin, an interaction unavailable to the trimethoxy analogs [1].

Diagram 1: Pharmacophore Mapping & Utility

This diagram illustrates the structural logic behind using this boronic acid to synthesize tubulin inhibitors.



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Caption: The 3-hydroxy group provides a critical H-bond anchor (Asn101) in tubulin binding, superior to methoxy analogs.

Synthetic Pathways (The "Discovery" of Scalable Routes)

The synthesis of **3-hydroxy-4-methoxyphenylboronic acid** presents a regioselectivity challenge. Direct bromination of isovanillin often yields mixtures. The field-proven "discovery" route utilizes 4-bromo-2-methoxyphenol as the starting material, employing a protection-lithiation-borylation sequence to ensure high fidelity.

Protocol: Scalable Synthesis via Benzyl Protection

This protocol is preferred over direct lithiation of the free phenol (which requires 2 equivalents of n-BuLi and is difficult to control) [2].

Step 1: Protection of the Phenol

- Reagents: 4-Bromo-2-methoxyphenol (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), K₂CO₃ (2.0 eq), Acetone.
- Procedure:
 - Dissolve 4-bromo-2-methoxyphenol in acetone.
 - Add potassium carbonate and benzyl bromide.
 - Reflux for 4–6 hours until TLC shows consumption of starting material.
 - Filter inorganic salts and concentrate to yield 1-bromo-4-(benzyloxy)-3-methoxybenzene.

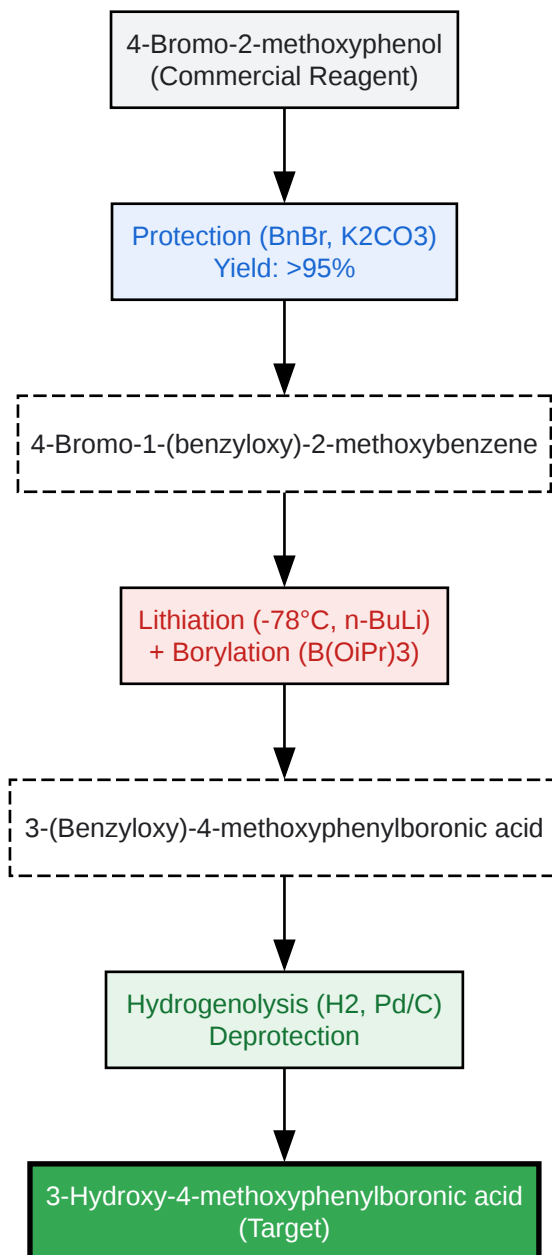
Step 2: Lithium-Halogen Exchange & Borylation

- Reagents: Protected Bromide (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate ($B(OiPr)_3$, 1.2 eq), THF (anhydrous).
- Procedure:
 - Cool a solution of the protected bromide in anhydrous THF to -78°C under Nitrogen/Argon.
 - Add n-BuLi dropwise over 30 minutes. Critical: Maintain temp $< -70^\circ\text{C}$ to prevent benzyne formation or scrambling.
 - Stir for 1 hour at -78°C to generate the aryllithium species.
 - Add Triisopropyl borate dropwise.
 - Allow the mixture to warm to room temperature (RT) overnight.
 - Quench with 1N HCl. Extract with Ethyl Acetate.[1]
 - Isolate the 3-(benzyloxy)-4-methoxyphenylboronic acid intermediate.[2]

Step 3: Deprotection (Hydrogenolysis)

- Reagents: Pd/C (10% wt), H_2 (1 atm), Methanol.
- Procedure:
 - Dissolve the benzyl-protected boronic acid in Methanol.
 - Add Pd/C catalyst carefully (under inert gas).
 - Stir under a hydrogen balloon for 4–12 hours.
 - Filter through Celite to remove Pd/C.
 - Concentrate and recrystallize (Water/Acetonitrile) to yield pure **3-Hydroxy-4-methoxyphenylboronic acid**.

Diagram 2: Synthetic Workflow



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Caption: The 3-step sequence ensures regiochemical purity, avoiding isomers common in direct bromination.

Experimental Validation & Quality Control

To ensure the integrity of this reagent for drug development, the following analytical parameters must be verified.

Self-Validating Analytical System

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - Look for the characteristic ABX system of the aromatic protons.
 - δ ~9.0 ppm: Broad singlet (Boronic acid OH).
 - δ ~8.8 ppm: Singlet (Phenolic OH at C3).
 - δ ~3.8 ppm: Singlet (Methoxy group at C4).
 - Validation: Disappearance of Benzyl protons (δ 5.1, 7.3-7.4 ppm) confirms successful deprotection in Step 3.
- HPLC Purity Check:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
 - Detection: UV at 254 nm and 280 nm.
 - Note: Boronic acids can streak or form anhydrides (boroxines) on the column. It is recommended to add pinacol to the sample vial to convert it in situ to the boronate ester for sharper peaks during analysis.
- Boroxine Equilibrium:
 - Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is not an impurity but a physical state. The monomer reforms in the presence of water/base during coupling reactions.

Applications in Drug Discovery

The primary utility of **3-hydroxy-4-methoxyphenylboronic acid** is its role as a "plug-and-play" module for introducing the isovanilloid moiety.

Case Study: Combretastatin A-4 (CA-4) Analogs

Researchers utilized this boronic acid to synthesize 3'-hydroxy-CA-4 analogs.

- Reaction: Suzuki coupling with cis-beta-bromostyrenes or heterocycles (e.g., indazoles).
- Outcome: The resulting biaryls showed nanomolar cytotoxicity against HeLa and MCF-7 cancer lines [3]. The 3-hydroxy group was proven to be essential for overcoming resistance mechanisms associated with the standard trimethoxy-phenyl ring.

Case Study: Benzoxaborole Precursors

While this specific isomer (1-B, 3-OH) cannot directly cyclize to a benzoxaborole (which requires 1-B, 2-C-OH), it serves as a starting material for functionalized benzoxaboroles via formylation at the C2 position followed by reduction, creating the necessary geometry for the oxaborole ring formation used in antifungal drugs like Tavaborole [4].

References

- Structural Basis of Tubulin Binding
 - Source: "Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids." *Molecules*, 2019.
 - Context: Describes the H-bond interaction of the 3-hydroxy-4-methoxy motif with Asn101.
- Synthetic Methodology (General Phenol Borylation)
 - Source: "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." [3] Wiley-VCH, 2nd Edition, Hall, D.G.
 - Context: Standard protocols for protecting group str
- Medicinal Application (Pyridine-Bridged Analogs)
 - Source: "Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4." *Journal of Medicinal Chemistry*, 2014.

- Context: Uses **3-hydroxy-4-methoxyphenylboronic acid** to optimize potency (Compound 4s).
- Benzoxaborole Chemistry
 - Source: "Benzoxaboroles – Boron-Containing Building Blocks for Drug Discovery." TCI Chemicals Technical Guide.
 - Context: Discusses the utility of hydroxy-boronic acid precursors in cre

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- To cite this document: BenchChem. [Technical Guide: Discovery and Application of 3-Hydroxy-4-methoxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321528/docs#technical-guide-discovery-and-application-of-3-hydroxy-4-methoxyphenylboronic-acid\]](https://www.benchchem.com/product/b1321528/docs#technical-guide-discovery-and-application-of-3-hydroxy-4-methoxyphenylboronic-acid)

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